molecular formula C20H23NO6 B1333364 4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 52887-35-1

4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B1333364
CAS RN: 52887-35-1
M. Wt: 373.4 g/mol
InChI Key: SUOIGDNKOOZTNL-UHFFFAOYSA-N
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Description

4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate (4-BEE-3-2EOE-5M-1H-PPDC) is a novel compound synthesized in the laboratory and used as a research tool in the field of biochemistry and physiology. Its unique structure and properties make it a valuable tool for scientists to explore the biochemical and physiological effects of various compounds. This article will discuss the synthesis method of 4-BEE-3-2EOE-5M-1H-PPDC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Hydrogen-bonding Patterns and Crystal Structures

  • Hydrogen-Bonding in Pyrrole Derivatives : The study by Senge and Smith (2005) examines hydrogen-bonding patterns in pyrrole derivatives, including compounds structurally similar to the one . These compounds form hydrogen-bonded dimers, contributing to the understanding of their molecular structures (Senge & Smith, 2005).

  • Crystal Structure Determination : Silva et al. (2012) analyzed the crystal structures of chain-functionalized pyrroles, which are significant for understanding the physical and chemical properties of such compounds. These findings are relevant for exploring the potential applications of these molecules in various fields (Silva et al., 2012).

Synthesis and Chemical Transformations

  • Novel Synthesis Methods : Koriatopoulou, Karousis, and Varvounis (2008) describe a novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, which is significant for developing new methods for synthesizing complex organic compounds (Koriatopoulou et al., 2008).

  • Microwave-Accelerated Synthesis : Regourd et al. (2006) explored microwave-accelerated synthesis methods for benzyl 3,5-dimethyl-pyrrole-2-carboxylate, demonstrating an efficient way to obtain pyrrole derivatives quickly and in high yield. This approach could be applicable for synthesizing the compound (Regourd et al., 2006).

  • Transformations into Thiazolo[5,4-c]pyridines : Albreht et al. (2009) researched transformations of similar ethyl esters into thiazolo[5,4-c]pyridines, which is significant for the development of new pharmaceuticals and chemical intermediates (Albreht et al., 2009).

Structural and Molecular Analysis

  • Experimental and Calculated Structural Parameters : Silva et al. (2006) conducted an analysis on similar pyrrole derivatives, providing insight into their structural parameters, which is crucial for understanding their reactivity and potential applications (Silva et al., 2006).

  • Triphenylphosphine-Catalyzed Synthesis : Yavari, Aghazadeh, and Tafazzoli (2002) studied the triphenylphosphine-catalyzed synthesis of related pyrrole derivatives. Such catalytic methods can be important for the efficient synthesis of complex organic molecules (Yavari et al., 2002).

properties

IUPAC Name

4-O-benzyl 2-O-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-4-25-16(22)11-15-17(13(3)21-18(15)20(24)26-5-2)19(23)27-12-14-9-7-6-8-10-14/h6-10,21H,4-5,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOIGDNKOOZTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379481
Record name 4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

CAS RN

52887-35-1
Record name 2-Ethyl 4-(phenylmethyl) 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52887-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-benzyl 2-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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